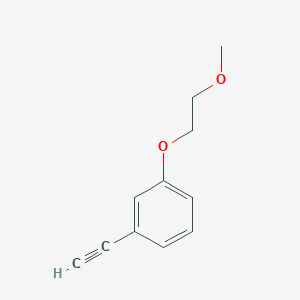

1-Ethynyl-3-(2-methoxyethoxy)benzene

Description

1-Ethynyl-3-(2-methoxyethoxy)benzene is an aromatic compound with the chemical formula C11H12O3. It is a colorless liquid with a sweet odor and is commonly used in medical, environmental, and industrial research. This compound is known for its potential therapeutic effects and various applications in different fields.

Properties

IUPAC Name |

1-ethynyl-3-(2-methoxyethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-3-10-5-4-6-11(9-10)13-8-7-12-2/h1,4-6,9H,7-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWIWDGOCISGEJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=CC(=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90828215 | |

| Record name | 1-Ethynyl-3-(2-methoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90828215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896114-81-1 | |

| Record name | 1-Ethynyl-3-(2-methoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90828215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethynyl-3-(2-methoxyethoxy)benzene typically involves the following steps:

Formation of the Ethynyl Group: The ethynyl group can be introduced to the benzene ring through a Sonogashira coupling reaction. This reaction involves the coupling of an aryl halide with an acetylene in the presence of a palladium catalyst and a copper co-catalyst.

Introduction of the Methoxyethoxy Group: The methoxyethoxy group can be introduced through an etherification reaction. This involves the reaction of a hydroxyl group on the benzene ring with 2-methoxyethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of 1-Ethynyl-3-(2-methoxyethoxy)benzene follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Ethynyl-3-(2-methoxyethoxy)benzene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are typical.

Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of ethyl-substituted benzene derivatives.

Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

Scientific Research Applications

-

Synthetic Chemistry

- Building Block for Complex Molecules : 1-Ethynyl-3-(2-methoxyethoxy)benzene serves as a versatile intermediate in organic synthesis. Its ethynyl group allows for coupling reactions, particularly in the formation of more complex aromatic compounds through Sonogashira reactions or similar coupling methods .

- Synthesis of Functionalized Derivatives : It can be used to synthesize various derivatives that have potential applications in pharmaceuticals and agrochemicals. For example, it has been involved in the synthesis of substituted phenols and other aromatic compounds that are critical in drug development .

-

Material Science

- Polymer Synthesis : The compound can be utilized in the synthesis of polymers with specific properties. Its ethynyl group can participate in polymerization reactions, leading to materials with enhanced thermal stability and mechanical properties .

- Nanotechnology Applications : Due to its ability to form stable bonds with various substrates, it is being investigated for use in nanomaterials. This includes applications in sensors and drug delivery systems where controlled release is crucial .

-

Biological Applications

- Pharmacological Research : Compounds like 1-Ethynyl-3-(2-methoxyethoxy)benzene are studied for their biological activities. Preliminary studies suggest potential anti-cancer properties when modified appropriately, making it a candidate for further pharmacological evaluation .

- Agrochemical Development : The compound's derivatives are explored for use as herbicides or insecticides, contributing to sustainable agricultural practices by targeting specific pests with minimal environmental impact .

Case Study 1: Synthesis of Substituted Phenols

Researchers have successfully synthesized various substituted phenols utilizing 1-Ethynyl-3-(2-methoxyethoxy)benzene as a precursor. This process involved palladium-catalyzed cross-coupling reactions that demonstrated high yields and selectivity for desired products. The resulting phenolic compounds exhibited enhanced biological activity against certain pathogens.

Case Study 2: Polymer Development

In a study focused on developing high-performance polymers, 1-Ethynyl-3-(2-methoxyethoxy)benzene was incorporated into copolymer formulations. The resulting materials showed improved thermal stability and mechanical strength compared to traditional polymers, indicating potential applications in aerospace and automotive industries.

Mechanism of Action

The mechanism of action of 1-Ethynyl-3-(2-methoxyethoxy)benzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of cellular pathways, including those involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

1-Ethynyl-3-methoxybenzene: Similar structure but lacks the methoxyethoxy group.

1-Ethynyl-4-methoxybenzene: Similar structure with the methoxy group in a different position.

1-Ethynyl-3-(2-ethoxyethoxy)benzene: Similar structure with an ethoxyethoxy group instead of a methoxyethoxy group.

Uniqueness

1-Ethynyl-3-(2-methoxyethoxy)benzene is unique due to the presence of both the ethynyl and methoxyethoxy groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

1-Ethynyl-3-(2-methoxyethoxy)benzene, also known by its CAS number 896114-81-1, is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's structure includes an ethynyl group and a methoxyethoxy substituent, which may influence its interactions with biological targets.

The molecular formula of 1-Ethynyl-3-(2-methoxyethoxy)benzene is , indicating it contains 11 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms. This structure suggests potential for diverse chemical reactivity and biological interaction.

The biological activity of 1-Ethynyl-3-(2-methoxyethoxy)benzene is primarily attributed to its ability to interact with various molecular targets within biological systems. It has been observed that compounds with similar structures can modulate receptor activities or inhibit specific enzymes, leading to various physiological effects.

Potential mechanisms include:

- Receptor Modulation: Similar compounds have been shown to interact with nicotinic acetylcholine receptors (nAChRs), potentially influencing neurotransmission and cellular signaling pathways.

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer progression, such as vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives similar to 1-Ethynyl-3-(2-methoxyethoxy)benzene. For example, certain analogs have demonstrated significant cytotoxic effects against various human cancer cell lines. A notable study reported the following findings:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5c | HCT-15 | 0.068 | VEGFR-2 inhibition |

| 5b | PC-3 | Not specified | Cytotoxicity |

This data suggests that derivatives like 1-Ethynyl-3-(2-methoxyethoxy)benzene could serve as promising candidates for further development as anticancer agents.

DNA Repair Enhancement

In addition to anticancer properties, there is evidence suggesting that compounds related to 1-Ethynyl-3-(2-methoxyethoxy)benzene may enhance DNA repair mechanisms. A study indicated that structural variations in similar compounds could significantly affect their ability to upregulate repair processes for oxidative DNA damage, which is critical in preventing cancer cell proliferation .

Case Studies

Several case studies have examined the biological activity of similar compounds:

- Benzene Derivatives: A case study on benzene derivatives demonstrated their metabolic pathways and potential genetic damage implications, providing insights into how structural modifications can influence toxicity and biological activity .

- Analog Testing: Research involving analogs of compounds with similar structures indicated that small variations in functional groups could lead to significant differences in biological activity, emphasizing the importance of precise chemical design in drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.